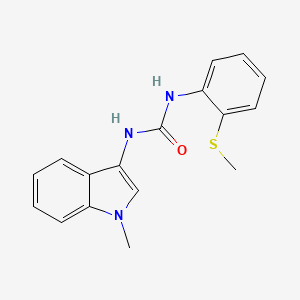
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenyl ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling reagent such as carbodiimide. The reaction is carried out under anhydrous conditions and often requires a catalyst to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The indole and phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylthio group may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and binding properties.
1-(1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea: Lacks the methyl group on the indole ring, potentially altering its interaction with molecular targets.
1-(1-methyl-1H-indol-3-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methylthio group, which may influence its chemical and biological properties.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to the presence of both the methylthio and methyl groups, which can significantly impact its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














